2-N-Carboxamidonormianserin is classified as a substituted piperazine derivative. Its structural modifications position it within a class of compounds that exhibit significant antiserotonin activity, making it a subject of interest in pharmacological research aimed at treating mood disorders and other psychiatric conditions. The compound is also noted for its potential in various biological applications, which will be discussed further in this article.
The synthesis of 2-N-Carboxamidonormianserin involves several key steps, typically starting from mianserin or related piperazine derivatives. The synthesis can be outlined as follows:
The specific parameters such as reaction times, temperatures, and solvent systems can vary based on the chosen synthetic route, but detailed optimization studies are often performed to maximize yield and minimize by-products .
The molecular structure of 2-N-Carboxamidonormianserin can be characterized by its unique arrangement of atoms:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to elucidate the structure. The NMR spectra provide insight into the hydrogen environment, while MS confirms the molecular weight and fragmentation pattern, aiding in structural verification.
2-N-Carboxamidonormianserin participates in various chemical reactions that are crucial for its biological activity:
These reactions are vital for understanding how structural changes impact the pharmacological profile of 2-N-Carboxamidonormianserin compared to other similar compounds .
The mechanism of action of 2-N-Carboxamidonormianserin primarily involves its interaction with serotonin receptors in the brain:
Research indicates that this mechanism may lead to fewer side effects compared to traditional antidepressants, making it a promising candidate for further development .
The physical and chemical properties of 2-N-Carboxamidonormianserin are critical for understanding its behavior in biological systems:
These properties influence formulation strategies for potential therapeutic applications .
The scientific applications of 2-N-Carboxamidonormianserin extend across various fields:
The development of FCC13 is intrinsically linked to the evolution of tetracyclic antidepressants, beginning with mianserin's introduction in the 1970s as a novel agent with fewer anticholinergic effects than tricyclic antidepressants. Mianserin demonstrated a distinctive mechanism combining noradrenergic enhancement with potent histamine H₁ and serotonin receptor blockade, establishing the tetracyclic scaffold as pharmacologically versatile. By the late 1980s and early 1990s, researchers systematically modified mianserin's structure to explore the functional consequences of altering the side chain at the 2-N position. This effort yielded FCC13 and its amidine analogue FCC5, synthesized specifically to probe how electrostatic and steric properties at this critical position influenced receptor affinity profiles and blood-brain barrier penetration. Ian Matthew Leitch's foundational 1993 doctoral research provided comprehensive pharmacological characterization of these compounds, establishing FCC13 as a compound with significant peripheral and central serotonergic effects distinct from its structural congener FCC5 [1] [2]. These investigations occurred during a period of intense exploration into serotonin receptor subtypes, providing critical insights that informed subsequent drug development across therapeutic areas including allergy, migraine, and affective disorders.
The structural design of FCC13 focused on targeted modification of mianserin's dimethylaminoethyl side chain—a region recognized as crucial for receptor interactions. Chemists replaced the terminal dimethylamino group (-N(CH₃)₂) of mianserin with a carboxamide moiety (-CONH₂), fundamentally altering the molecule's electronic properties, hydrogen-bonding capacity, and pKa while preserving the tetracyclic core responsible for receptor recognition. This modification produced significant consequences for receptor binding and distribution:
Table 1: Structural Comparison of Mianserin, FCC5, and FCC13
Structural Feature | Mianserin | FCC5 (Carboxamidine) | FCC13 (Carboxamide) |
---|---|---|---|
2-N Side Chain | -CH₂CH₂N(CH₃)₂ | -CH₂C(=NH)NH₂ | -CH₂C(=O)NH₂ |
Ionization at pH 7.4 | Cationic (protonated amine) | Cationic (amidinium) | Neutral |
Molecular Formula | C₁₈H₂₀N₂ | C₁₈H₂₁N₃ | C₁₈H₁₉N₃O |
Molecular Weight | 264.36 g/mol | 279.39 g/mol | 293.37 g/mol |
CAS Registry Number | 24219-97-4 | 119200-44-1 | 119200-45-2 |
Pharmacological evaluation revealed that FCC13 retained potent antagonism at peripheral histamine H₁ and serotonin receptors but exhibited attenuated central effects compared to mianserin. Notably, FCC13 demonstrated:
Table 2: Key Pharmacological Properties of FCC13 in Preclinical Models
Pharmacological Action | Experimental Model | FCC13 Potency (Dose) | Comparison to Mianserin |
---|---|---|---|
Peripheral 5-HT Antagonism | 5-HT-induced bronchoconstriction (guinea pig) | Effective at 100 μg/kg intravenous | Similar potency |
Peripheral H₁ Antagonism | Histamine-induced bronchoconstriction (guinea pig) | Effective at 100 μg/kg intravenous | Similar potency |
Vascular 5-HT₂ Antagonism | Attenuation of 5-HT pressor effects (pithed rat) | Effective at 0.5 mg/kg intravenous | ~5-fold less potent than FCC5 |
Anti-inflammatory Action | Inhibition of 5-HT-induced paw edema (rat) | ID₅₀ = 0.65 mg/kg intraperitoneally; 5.8 mg/kg oral | Similar intraperitoneal, superior oral potency vs. FCC5 |
Central 5-HT₂/5-HT₂C Antagonism | L-5-HTP-induced head twitch (mouse) | ID₅₀ = 1.85 mg/kg intraperitoneally | Less potent than mianserin |
Central Serotonergic Effects | Fenfluramine-induced FRA facilitation (rat) | IC₅₀ = 0.57 mg/kg intraperitoneally | Present, unlike FCC5 |
FCC13 emerged during a transformative period in receptor pharmacology, coinciding with the molecular characterization of multiple 5-hydroxytryptamine receptor subtypes. Its dual antagonism of histamine H₁ receptors and specific serotonin receptors (particularly 5-HT₂ family members) provided compelling evidence that targeting both pathways simultaneously offered therapeutic advantages in inflammatory and anaphylactic conditions:
Table 3: Receptor Subtypes Targeted by FCC13 and Functional Consequences
Receptor Type | Primary Signaling Mechanism | Key Physiological Roles | FCC13's Pharmacological Action |
---|---|---|---|
Histamine H₁ | Gq/11 → ↑IP₃/DAG | Bronchoconstriction, vasodilation, edema, pruritus | Potent antagonism (prevents histamine-induced bronchoconstriction) |
5-HT₂A | Gq/11 → ↑IP₃/DAG | Vascular smooth muscle contraction, platelet aggregation, neuronal excitation | Antagonism (attenuates 5-HT pressor responses; inhibits peripheral inflammation) |
5-HT₂B | Gq/11 → ↑IP₃/DAG | Gastric fundus contraction, endothelium-dependent vasorelaxation (NO), potential CNS roles | Likely antagonism (contributes to inhibition of fenfluramine effects?) |
5-HT₂C | Gq/11 → ↑IP₃/DAG | Pro-opiomelanocortin neuron inhibition (appetite), mood regulation, CSF production modulation | Likely central antagonism (inhibits L-5-HTP head twitches; fenfluramine reflex facilitation) |
5-HT₃ | Ligand-gated cation channel | Emesis (chemoreceptor trigger zone), nociception, gut reflexes | Limited data; structural similarity suggests potential weak activity |
The development of FCC13 thus contributed fundamentally to pharmacophore models of histamine H₁ and serotonin 5-HT₂ receptor antagonists. Its structure-activity relationship data underscored the delicate balance required to achieve desired receptor polypharmacology while avoiding unwanted CNS effects—a principle guiding subsequent development of agents like mirtazapine (derived from mianserin but with distinct receptor profile) and novel anti-migraine drugs targeting specific serotonin receptor subtypes. Furthermore, FCC13 served as a prototype demonstrating that oral activity and sustained duration of action (>1 hour after intravenous administration) were achievable in modified tetracyclic compounds designed for peripheral mediator blockade [2] [3] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: